1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine
Overview
Description
1-(2-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine, also known as TFB-Pyrazolamine, is a synthetic compound that has been used in scientific research to study various biochemical and physiological effects. It is a member of the pyrazolamine class of compounds, which are derivatives of pyrazole. This compound has attracted attention due to its potential for use in drug discovery and development, as well as its ability to modulate a variety of biological processes.
Scientific Research Applications
Synthesis and Characterization
- Formyl Derivatives for Nonlinear Electro-Optics : A series of formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles, including those containing various amine residues, have been synthesized. These derivatives were used as donor building blocks for the synthesis of chromophores with potential applications in nonlinear electro-optics. The study explored how different substituents affect the spectral characteristics of the resulting chromophores (Shelkovnikov et al., 2019).
Applications in Material Science
- RGB Emission for Electroluminescence : A study developed a three-armed star-shaped single-polymer system incorporating similar pyrazole derivatives for simultaneous red, green, and blue emission. This research aimed at creating materials for saturated white electroluminescence and amplified spontaneous emission, showcasing potential applications in display and lighting technologies (Liu et al., 2016).
Antimicrobial and Antifungal Activity
- Novel 6-AminoTriazolo-Thiadiazoles : A study reported the synthesis of novel 6-aminoTriazolo-thiadiazoles integrated with benzofuran and pyrazole moieties. These compounds were evaluated for their antimicrobial activities, indicating potential applications in developing new antibacterial and antifungal agents (Idrees et al., 2019).
Chemical Synthesis and Drug Development
- NMDA Receptor Antagonist Synthesis : A novel bis(dialkylamino)sulfur difluoride reagent was developed to stereoselectively convert a benzylic alcohol into a benzylic fluoride. This advancement facilitates the synthesis of 1H-pyrazolo[3,4-D]pyrimidin-4-amines, demonstrating applications in developing NMDA receptor antagonists (Bio et al., 2008).
Anticancer Research
- Triazine-Based 2-Pyrazolines as Anticancer Agents : A new series of 1,3,5-triazine-based 2-pyrazoline derivatives was synthesized and evaluated for their anticancer activity. These compounds exhibit significant potential as anticancer agents, highlighting the role of such derivatives in medicinal chemistry (Moreno et al., 2018).
properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVGKUCNEILPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588568 | |
Record name | 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine | |
CAS RN |
1015846-00-0 | |
Record name | 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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